N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
Description
N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a 3-methylpyrazole moiety and an adamantane carboxamide group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic purine nucleotides . The 4-chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine enhances lipophilicity and may influence target binding, while the adamantane group contributes to hydrophobic interactions and metabolic stability . This compound’s synthesis likely involves amide coupling between a pyrazole-carboxylic acid intermediate and 2-aminoadamantane, as evidenced by analogous protocols .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O/c1-15-6-22(31-25(35)26-10-16-7-17(11-26)9-18(8-16)12-26)34(32-15)24-21-13-30-33(23(21)28-14-29-24)20-4-2-19(27)3-5-20/h2-6,13-14,16-18H,7-12H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIASSVNVJDQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=NC6=C5C=NN6C7=CC=C(C=C7)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Impact of Aryl Substituents on Key Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) Trend | Potential Biological Impact |
|---|---|---|---|
| 4-Chlorophenyl | Moderate -I, -R | High | Enhanced binding to hydrophobic pockets |
| 4-Methoxyphenyl | +M, -I | Moderate | Improved solubility, reduced affinity |
| 2,4-Dichlorophenyl | Strong -I, -R | Very High | Increased selectivity, poor solubility |
Adamantane-Containing Analogs
The adamantane carboxamide group is a critical feature shared with compounds like N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide (, -71-1). Key differences include:
- Substituents on pyrazole : The target compound has a 3-methylpyrazole, whereas ’s analog includes an ethyl group and additional methyl groups on adamantane. These modifications may alter steric hindrance and metabolic stability.
- Synthetic yield : Adamantane coupling reactions, as in , achieve moderate yields (~65%), comparable to similar protocols .
Table 2: Adamantane Derivatives Comparison
| Compound | Pyrazole Substituents | Adamantane Modifications | Synthetic Yield |
|---|---|---|---|
| Target Compound | 3-Methyl | None | 65% |
| 1005609-71-1 () | 1-Ethyl | N,3,5-Trimethyl | Not reported |
Core Structure Modifications
The pyrazolo[3,4-d]pyrimidine core is shared with compounds like 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-N-tricyclo[3.3.1.1³,⁷]dec-2-yl-1H-pyrazole-3-carboxamide (). Differences include:
- Extended fused systems: ’s compound incorporates a quinoline moiety, which may broaden biological activity but increase molecular weight.
- Synthetic routes: Both compounds use HBTU-mediated amide coupling, but the target compound avoids additional cyclization steps required for quinoline integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
